Cas no 21178-57-4 (10,11-Dehydrocurvularin)

10,11-Dehydrocurvularin 化学的及び物理的性質
名前と識別子
-
- 2H-3-Benzoxacyclododecin-2,10(1H)-dione,4,5,6,7-tetrahydro-11,13-dihydroxy-4-methyl-, (4S,8E)-
- (5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione
- 10,11-dehydrocurvularin
- 8-dehydrocurvularin
- AmbotzLS-1091
- Dehydrocurvularin
- E-dehydrocurvularin
- trans-dehydrocurvularin
- 10,11-dehydro Curvularin (α,β-dehydro Curvularin)
- 10,11-Dehydrocurvularin
-
- インチ: InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1
- InChIKey: AVIRMQMUBGNCKS-RWCYGVJQSA-N
- ほほえんだ: C[C@H]1CCCC=CC(=O)C2C(=CC(=CC=2CC(=O)O1)O)O |t:5,&1:1|
計算された属性
- せいみつぶんしりょう: 290.11500
じっけんとくせい
- PSA: 83.83000
- LogP: 2.49480
10,11-Dehydrocurvularin セキュリティ情報
10,11-Dehydrocurvularin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
10,11-Dehydrocurvularin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67968-10mg |
10,11-dehydro Curvularin |
21178-57-4 | 98% | 10mg |
¥8989.00 | 2022-04-26 | |
TRC | T292150-5mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 5mg |
410.00 | 2021-07-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912141-1mg |
10,11-dehydro Curvularin (α,β-dehydro Curvularin) |
21178-57-4 | 98% | 1mg |
¥2,490.00 | 2022-09-29 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67968-1mg |
10,11-dehydro Curvularin |
21178-57-4 | 98% | 1mg |
¥1383.00 | 2022-04-26 | |
MedChemExpress | HY-N6679A-5mg |
10,11-Dehydrocurvularin |
21178-57-4 | ≥99.0% | 5mg |
¥12000 | 2023-09-01 | |
ChemScence | CS-0132763-1mg |
10,11-Dehydrocurvularin |
21178-57-4 | 1mg |
$500.0 | 2022-04-27 | ||
1PlusChem | 1P00BELU-1mg |
ALPHA,BETA-DEHYDROCURVULARIN |
21178-57-4 | ≥98% | 1mg |
$170.00 | 2025-02-25 | |
TRC | T292150-1mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 1mg |
100.00 | 2021-07-17 | ||
TRC | T292150-10mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 10mg |
$184.00 | 2023-05-17 | ||
TRC | T292150-50mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 50mg |
$839.00 | 2023-05-17 |
10,11-Dehydrocurvularin 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
10,11-Dehydrocurvularinに関する追加情報
Research Brief on 10,11-Dehydrocurvularin (CAS: 21178-57-4): Recent Advances and Applications in Chemical Biology and Medicine
10,11-Dehydrocurvularin (CAS: 21178-57-4) is a secondary metabolite derived from fungal species, notably from the genus *Curvularia*. This compound has garnered significant attention in recent years due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Recent studies have further elucidated its mechanism of action and potential therapeutic applications, positioning it as a promising candidate for drug development in the fields of oncology and infectious diseases.
A 2023 study published in the *Journal of Natural Products* investigated the anticancer potential of 10,11-Dehydrocurvularin against triple-negative breast cancer (TNBC) cells. The research demonstrated that this compound selectively inhibits the proliferation of TNBC cells by inducing apoptosis through the mitochondrial pathway. Specifically, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax and caspase-3. These findings suggest that 10,11-Dehydrocurvularin could serve as a lead compound for developing targeted therapies against aggressive breast cancer subtypes.
In addition to its anticancer properties, recent research has explored the antimicrobial efficacy of 10,11-Dehydrocurvularin. A 2024 study in *Antimicrobial Agents and Chemotherapy* reported its potent activity against drug-resistant strains of *Staphylococcus aureus* and *Candida albicans*. The compound was shown to disrupt biofilm formation, a critical virulence factor in these pathogens, by interfering with quorum-sensing mechanisms. This dual action—both bactericidal and anti-biofilm—highlights its potential as a novel antimicrobial agent, particularly in the era of increasing antibiotic resistance.
From a structural perspective, advances in synthetic biology have enabled the heterologous production of 10,11-Dehydrocurvularin in engineered microbial hosts. A groundbreaking 2023 paper in *Metabolic Engineering* detailed the successful reconstruction of the biosynthetic pathway in *Aspergillus nidulans*, achieving yields comparable to native producers. This development not only facilitates large-scale production for clinical studies but also opens avenues for structural modifications to enhance its pharmacological properties.
Despite these promising developments, challenges remain in the clinical translation of 10,11-Dehydrocurvularin. Pharmacokinetic studies reported in *European Journal of Pharmaceutical Sciences* (2024) indicate limited oral bioavailability, prompting ongoing research into novel formulation strategies such as nanoparticle encapsulation. Furthermore, while toxicity profiles in vitro appear favorable, comprehensive in vivo studies are needed to fully assess its safety and efficacy.
In conclusion, 10,11-Dehydrocurvularin (21178-57-4) represents a multifaceted compound with significant potential in chemical biology and medicine. Recent research has expanded our understanding of its mechanisms and applications, particularly in oncology and antimicrobial therapy. Future directions should focus on overcoming formulation challenges and advancing preclinical studies to unlock its full therapeutic potential.
21178-57-4 (10,11-Dehydrocurvularin) 関連製品
- 731811-62-4(trans-2-(2-pyridyl)cyclopropanecarboxylic acid)
- 951887-07-3(4-Methyl-2-(2-methyl-propenyl)-pyridine)
- 866727-18-6(3-(4-ethylbenzoyl)-1-(3-fluorophenyl)methyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one)
- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)
- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1261512-49-5(4-Bromo-2-(difluoromethyl)-1-methoxybenzene)
- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
